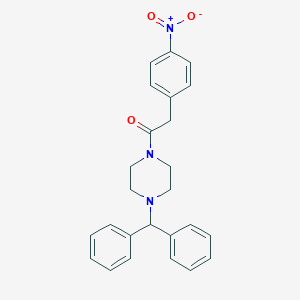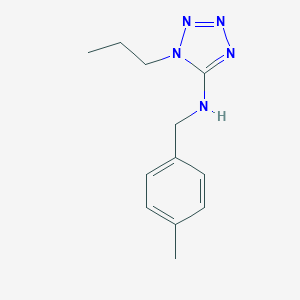
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzhydryl group, a piperazine ring, and a nitrophenylacetyl moiety. Its distinct structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzhydryl piperazine core. One common method involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting benzhydryl piperazine is then acylated with 4-nitrophenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzhydryl piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets within biological systems. For example, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation status of histone proteins, leading to changes in chromatin structure and gene expression.
Comparaison Avec Des Composés Similaires
1-(4-BENZHYDRYLPIPERAZINO)-2-(4-NITROPHENYL)-1-ETHANONE can be compared to other benzhydryl piperazine derivatives, such as:
- 1-Benzhydryl-4-({4-chlorophenyl}acetyl)piperazine
- 1-Benzhydryl-4-({4-methylphenyl}acetyl)piperazine
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique nitrophenylacetyl group in this compound imparts distinct chemical and biological properties, such as enhanced electron-withdrawing effects and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C25H25N3O3 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C25H25N3O3/c29-24(19-20-11-13-23(14-12-20)28(30)31)26-15-17-27(18-16-26)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2 |
Clé InChI |
MYECYKCCFRWTFX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259384.png)



